[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol
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Description
“[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol” is a chemical compound with the molecular formula C8H10O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to a cyclopropyl group through a methanol group . The InChI code for this compound is 1S/C8H10O2/c9-5-6-4-7 (6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2/t6-,7+/m0/s1 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature with a density of 1.139 g/mL at 25 °C . Its molecular weight is 138.16 g/mol .Scientific Research Applications
Enantioselective Synthesis
In the field of enantioselective synthesis, this compound is utilized for the synthesis of complex molecules. Demir et al. (2004) demonstrated the synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, starting from simple aromatic aldehydes and acetylfuran (Demir, Ozge Seşenoğlu, Ülkü, & Arici, 2004).
Cyclopentenone Synthesis
Reddy et al. (2012) explored the use of furan-2-yl(phenyl)methanol in the aza-Piancatelli rearrangement with aryl amines, leading to the synthesis of trans-4,5-disubstituted cyclopentenone derivatives. This process demonstrated high selectivity and good yields in short reaction times (Reddy, Narasimhulu, Lakshumma, V. Reddy, & Yadav, 2012).
Tandem Aza-Piancatelli Rearrangement
Another application in tandem aza-Piancatelli rearrangement is reported by Reddy et al. (2012), where furan-2-yl(phenyl)methanol derivatives react with 2-aminothiophenol and 2-aminophenol to yield 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives (Reddy, V. Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, P. P. Reddy, & Kunwar, 2012).
Transfer Hydrogenation and Allylation
Bechem et al. (2010) demonstrated the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols and furfurals via iridium-catalyzed transfer hydrogenation. This process allowed the synthesis of optically enriched products of carbonyl allylation, crotylation, and reverse prenylation (Bechem, Patman, Hashmi, & Krische, 2010).
Novel Cyclization Processes
The compound is also used in novel cyclization processes. Reddy et al. (2012) described the synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives via a new Prins cyclization, utilizing (2-(4-Methoxyphenyl)-4-methylenetetrahydrofuran-3-yl)methanol (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).
Properties
IUPAC Name |
[(1R,2R)-2-(furan-3-yl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-9H,3-4H2/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNLMXJKBMDALD-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=COC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=COC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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